molecular formula C20H22ClN3O2S2 B2828975 N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252928-34-9

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2828975
CAS RN: 1252928-34-9
M. Wt: 435.99
InChI Key: GCHWZILGPDVXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Enzyme Inhibition

Compounds with structural similarities to N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making them targets for anticancer drugs. The research demonstrates that certain analogues exhibit potent inhibitory activities against both human TS and DHFR, indicating their potential as dual-targeting anticancer agents (Gangjee et al., 2008).

Anticancer Activity

The synthesis of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown significant anticancer activity against various human cancer cell lines. This research suggests that compounds containing the thieno[3,2-d]pyrimidine scaffold, similar to the subject compound, could be developed into effective anticancer agents, demonstrating potent activity comparable to established chemotherapeutic drugs (Hafez & El-Gazzar, 2017).

Antimicrobial and Antitubercular Activities

Compounds structurally related to N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been evaluated for their antimicrobial and antitubercular activities. The results indicate that such compounds possess potent antibacterial and antifungal properties, as well as activity against mycobacterium tuberculosis, suggesting their potential as leads for developing new antimicrobial and antitubercular drugs (Chandrashekaraiah et al., 2014).

Synthesis and Chemical Reactivity

Research into the chemical reactivity of compounds containing pyrimidine moieties has led to the development of various heterocyclic compounds with potential biological activities. These studies are crucial for understanding the synthesis pathways and facilitating the design of novel compounds with enhanced pharmacological properties (Farouk et al., 2021).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c1-12(2)7-9-24-19(26)18-16(8-10-27-18)23-20(24)28-11-17(25)22-15-6-4-5-14(21)13(15)3/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHWZILGPDVXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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